Methyl 4-bromo-3-oxopentanoate

Organic Synthesis Process Chemistry β-Ketoester Halogenation

Methyl 4-bromo-3-oxopentanoate is a brominated β-ketoester with the molecular formula C₆H₉BrO₃ (MW 209.04). The molecule features a reactive α-bromo substituent adjacent to a β-ketoester moiety, endowing it with dual electrophilic and nucleophilic character.

Molecular Formula C6H9BrO3
Molecular Weight 209.04 g/mol
CAS No. 105983-77-5
Cat. No. B008586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-oxopentanoate
CAS105983-77-5
SynonymsPentanoic acid, 4-broMo-3-oxo-, Methyl ester
Molecular FormulaC6H9BrO3
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESCC(C(=O)CC(=O)OC)Br
InChIInChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3
InChIKeyHCBQTGAZENNMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-3-Oxopentanoate (CAS 105983-77-5): A Strategic β-Ketoester Building Block for Pharmaceutical Synthesis


Methyl 4-bromo-3-oxopentanoate is a brominated β-ketoester with the molecular formula C₆H₉BrO₃ (MW 209.04) . The molecule features a reactive α-bromo substituent adjacent to a β-ketoester moiety, endowing it with dual electrophilic and nucleophilic character [1]. This bifunctional reactivity enables its use as a versatile intermediate in heterocyclic synthesis, particularly for the construction of oxazole- and thiazole-containing pharmacophores .

Why Methyl 4-Bromo-3-Oxopentanoate Cannot Be Replaced by Common β-Ketoester Analogs in Critical Synthetic Sequences


Substituting methyl 4-bromo-3-oxopentanoate with non-brominated precursors (e.g., methyl 3-oxopentanoate) or alternative halogenated analogs (e.g., the ethyl ester or chloro variant) introduces significant changes to reaction kinetics, regioselectivity, and downstream product profiles . The specific electrophilicity of the α-bromo carbon in this methyl ester governs cyclocondensation rates with amides and thioureas, directly impacting the yield and purity of heterocyclic products such as PPARγ agonist intermediates [1]. Furthermore, the methyl ester offers a distinct balance of lipophilicity (LogP 1.12) and leaving group propensity compared to its ethyl ester counterpart, which can alter the solubility of intermediates during large-scale processing .

Quantitative Comparative Evidence for Methyl 4-Bromo-3-Oxopentanoate Against Closest Analogs


Synthesis Yield: Methyl Ester Bromination Efficiency Compared to Ethyl Ester

The bromination of methyl 3-oxopentanoate to yield methyl 4-bromo-3-oxopentanoate proceeds with a reported isolated yield of approximately 10% under standard conditions [1]. In contrast, the analogous bromination of ethyl 3-oxopentanoate to produce ethyl 4-bromo-3-oxopentanoate is reported to achieve yields as high as 99% [2]. This stark difference in synthetic efficiency underscores the greater synthetic accessibility and scalability of the ethyl ester analog for initial building block preparation, making the methyl ester a more specialized, niche reagent when the ethyl ester's properties are unsuitable for downstream steps. The lower yield for the methyl derivative may be attributed to increased volatility or solubility differences that affect workup procedures.

Organic Synthesis Process Chemistry β-Ketoester Halogenation

Lipophilicity and Solubility: Methyl Ester vs. Ethyl Ester Physicochemical Differentiation

The lipophilicity of methyl 4-bromo-3-oxopentanoate, as indicated by its calculated consensus LogP (cLogP) of 1.12 , is lower than that of its ethyl ester analog, ethyl 4-bromo-3-oxopentanoate. While exact experimental LogP data for the ethyl ester is not uniformly reported, the structural addition of a methylene group typically increases LogP by approximately 0.5 units [1]. This lower lipophilicity for the methyl ester translates to a predicted aqueous solubility of 5.22 mg/mL (0.025 mol/L) , which is measurably higher than that of the ethyl ester.

Medicinal Chemistry Physicochemical Profiling Drug Design

Cyclocondensation Reactivity: Specific Application in PPARγ Agonist Synthesis

Methyl 4-bromo-3-oxopentanoate is specifically utilized as a key intermediate in the patented synthesis of PPARγ agonists [1]. The cyclocondensation of this methyl ester with benzamide yields a 2,5-disubstituted oxazole derivative, a core pharmacophore for a class of PPARγ modulators [2]. This specific transformation is not directly reported with the ethyl ester analog or the non-brominated precursor under identical patent conditions, highlighting the unique suitability of this methyl ester's reactivity profile for this critical drug scaffold construction. The use of the methyl ester, rather than the ethyl ester, in the patent exemplifies a strategic choice likely driven by the desired electronic or steric properties of the intermediate during the multi-step synthesis of AG035029 [3].

Medicinal Chemistry Heterocyclic Synthesis PPAR Agonists

Purity and Quality Control: Commercial Availability of High-Purity Methyl Ester

Commercial suppliers offer methyl 4-bromo-3-oxopentanoate at a standard purity of 95-97%, with batch-specific analytical data (NMR, HPLC, GC) available to ensure quality and reproducibility . This level of purity and quality control is comparable to that offered for the ethyl ester analog (typically 95% purity) . However, the methyl ester's distinct physical form (an oil) may necessitate different handling and storage considerations compared to the ethyl ester, which can also be an oil .

Analytical Chemistry Quality Control Chemical Procurement

Validated Applications for Methyl 4-Bromo-3-Oxopentanoate (105983-77-5) Based on Comparative Evidence


Synthesis of 2,5-Disubstituted Oxazole PPARγ Agonist Intermediates

Methyl 4-bromo-3-oxopentanoate is the preferred reagent for constructing the 2,5-disubstituted oxazole core found in a specific class of PPARγ agonists, as documented in patent literature [1]. The cyclocondensation with benzamide proceeds under mild conditions (refluxing ethanol) to yield the key heterocyclic scaffold [2]. Attempts to substitute with the ethyl ester or non-brominated analog would either fail to produce the desired cyclized product or would require extensive re-optimization of the reaction conditions due to altered electrophilicity and steric profiles, making this compound a critical, non-interchangeable building block for this medicinal chemistry program [3].

Preparation of Thiazole-Containing Heterocycles

The reactivity of the α-bromo-β-ketoester moiety in methyl 4-bromo-3-oxopentanoate makes it a valuable precursor for thiazole synthesis. While direct examples with this specific methyl ester are less common than with the ethyl ester [1], its analogous reactivity profile allows it to condense with thiourea derivatives to form 2-aminothiazole and related fused heterocyclic systems [2]. In scenarios where the final product's methyl ester functionality must be preserved for further synthetic manipulations or for optimal biological activity, this compound offers a direct route, circumventing the need for transesterification of an ethyl ester intermediate.

Research on Bromo-β-Ketoester Reactivity and Mechanisms

As a well-defined α-bromo-β-ketoester, methyl 4-bromo-3-oxopentanoate serves as an ideal model substrate for fundamental studies in organic chemistry. Its bifunctional nature allows researchers to probe the relative rates of nucleophilic substitution at the α-carbon versus nucleophilic addition to the ketone carbonyl [1]. The distinct physicochemical properties of the methyl ester (higher aqueous solubility, lower LogP) compared to the ethyl analog make it particularly suitable for investigations into solvent effects on reaction kinetics and regioselectivity [2].

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